Direct Head‑to‑Head Trial: Zero Retinopathy with Hydroxychloroquine vs. 17.6% with Chloroquine
In a prospective comparative study of 37 patients with rheumatic diseases treated for a mean duration of 3 years, hydroxychloroquine sulfate (200‑400 mg/day) resulted in zero cases of retinal toxicity (0/20), whereas chloroquine (250‑500 mg/day) produced retinopathy in 3 out of 17 patients (17.6%). The quantified difference is an absolute risk reduction of 17.6 percentage points favoring hydroxychloroquine [1]. This direct head‑to‑head comparison was conducted under identical clinical monitoring conditions (ophthalmologic exams including funduscopy and visual fields).
| Evidence Dimension | Incidence of retinal toxicity |
|---|---|
| Target Compound Data | 0/20 patients (0%) |
| Comparator Or Baseline | Chloroquine: 3/17 patients (17.6%) |
| Quantified Difference | Absolute risk reduction = 17.6 percentage points; relative risk not calculable due to zero events in HCQ arm. |
| Conditions | Prospective study, rheumatic disease patients, mean treatment duration ~3 years, daily doses: HCQ 200-400 mg, CQ 250-500 mg. |
Why This Matters
For procurement of a DMARD intended for long‑term use, this evidence directly quantifies the superior ocular safety profile of hydroxychloroquine, reducing the risk of irreversible vision loss and associated medico‑legal liability.
- [1] Finbloom DS, Silver K, Newsome DA, Gunkel R. Comparison of hydroxychloroquine and chloroquine use and the development of retinal toxicity. J Rheumatol. 1985;12(4):692-694. View Source
